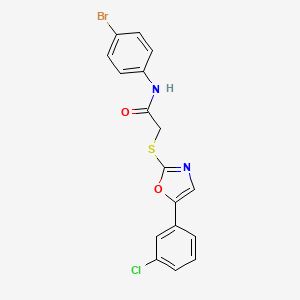
N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, also known as DMS-10, is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is not fully understood. However, it has been reported to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. It has also been shown to induce apoptosis in cancer cells. In addition, it has been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been reported to have several biochemical and physiological effects. It has been shown to decrease the expression of several genes involved in cancer cell proliferation, including cyclin D1 and c-Myc. It has also been reported to increase the expression of genes involved in apoptosis, including Bax and caspase-3. In addition, it has been shown to decrease the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide in lab experiments is its potential anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. Another advantage is its antibacterial activity, which could be useful in the development of new antibiotics.
One of the limitations of using N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is its potential toxicity, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide. One direction is to further elucidate its mechanism of action, particularly with regard to its anticancer activity. Another direction is to investigate its potential use in combination with other anticancer agents. In addition, further research is needed to determine its potential toxicity and safety in humans. Finally, research could be conducted to investigate its potential use in the development of new antibiotics.
Conclusion
N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide is a novel compound with potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various studies. It has been reported to have anticancer, anti-inflammatory, antioxidant, and antibacterial properties. However, further research is needed to fully elucidate its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has shown potential applications in scientific research. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been reported to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-14-5-8-18(11-15(14)2)30(26,27)21-10-6-16(13-23-21)22(25)24-19-12-17(28-3)7-9-20(19)29-4/h5-13H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPGIXCGJYGYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



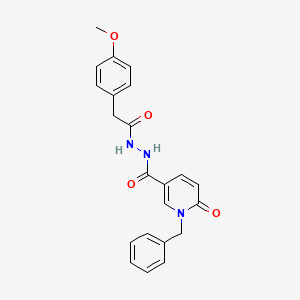
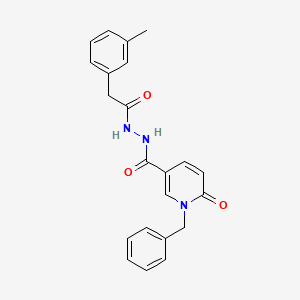
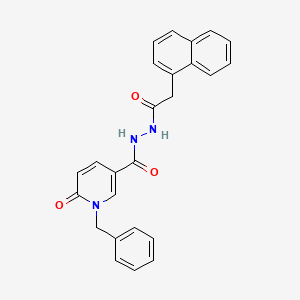
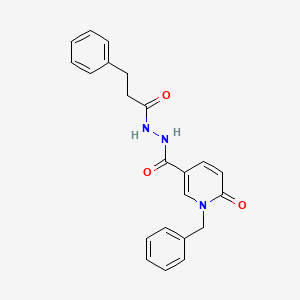
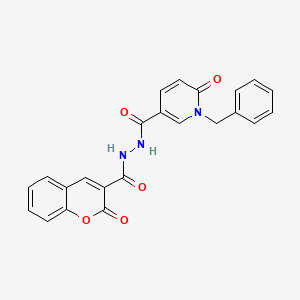
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B3206135.png)
![4-[(3-Bromobenzyl)thio]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3206142.png)
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B3206154.png)

![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3206160.png)
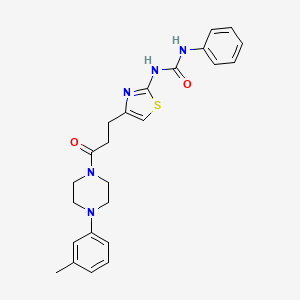
![N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B3206179.png)

